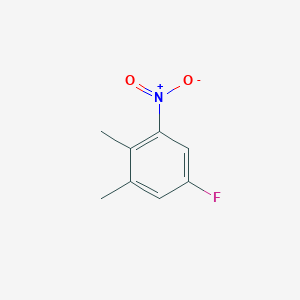

5-Fluoro-1,2-dimethyl-3-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Fluoro-1,2-dimethyl-3-nitrobenzene is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, two methyl groups, and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,2-dimethyl-3-nitrobenzene typically involves the nitration of 5-Fluoro-1,2-dimethylbenzene. The nitration process is an electrophilic aromatic substitution reaction where a nitro group is introduced into the aromatic ring. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction conditions often require controlled temperatures to ensure the selective nitration of the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-1,2-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, or potassium tert-butoxide in tert-butanol.

Oxidation: Potassium permanganate in aqueous solution, or chromic acid in acetic acid.

Major Products Formed

Reduction: 5-Fluoro-1,2-dimethyl-3-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 5-Fluoro-1,2-dimethyl-3-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-1,2-dimethyl-3-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.

Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: Research into potential pharmaceutical applications includes exploring its derivatives for antimicrobial, anti-inflammatory, or anticancer activities.

Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Wirkmechanismus

The mechanism of action of 5-Fluoro-1,2-dimethyl-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom and methyl groups influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways, making the compound useful in mechanistic studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Fluoro-1,3-dimethyl-2-nitrobenzene: Similar structure but different substitution pattern, leading to variations in reactivity and properties.

2-Fluoro-1,3-dimethyl-5-nitrobenzene: Another isomer with different substitution positions, affecting its chemical behavior.

1-Fluoro-3,5-dimethyl-2-nitrobenzene: Similar compound with different substitution, used for comparative studies in chemical research.

Uniqueness

5-Fluoro-1,2-dimethyl-3-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Biologische Aktivität

5-Fluoro-1,2-dimethyl-3-nitrobenzene is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₈H₈FNO₂

- Molecular Weight : 169.155 g/mol

- CAS Number : 315-12-8

Synthesis

The synthesis of this compound typically involves the nitration of the corresponding dimethylfluorobenzene derivative. The reaction conditions can significantly affect the yield and purity of the product. For instance, nitration under controlled temperatures and concentrations can yield high-purity products suitable for biological testing.

Antimicrobial Properties

Research indicates that nitro-substituted aromatic compounds often exhibit antimicrobial activity. Studies have shown that this compound demonstrates significant antibacterial effects against various strains of bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic processes.

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted to evaluate the potential toxic effects of this compound on human cell lines. Results indicate that:

- Cell Viability : The compound exhibits dose-dependent cytotoxic effects, with higher concentrations leading to increased cell death.

- Mechanism of Action : It is suggested that the nitro group plays a crucial role in inducing oxidative stress within cells, leading to apoptosis.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Case Studies

-

Case Study on Antibacterial Activity :

- A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL, indicating strong antibacterial properties compared to standard antibiotics.

-

Toxicological Assessment :

- An investigation into the acute toxicity of this compound revealed an LD50 value in rodents at approximately 100 mg/kg. This suggests moderate toxicity levels, necessitating caution in handling and application.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, leading to cellular damage.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways within bacteria and cancer cells.

Eigenschaften

IUPAC Name |

5-fluoro-1,2-dimethyl-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-7(9)4-8(6(5)2)10(11)12/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKOJRWSFHYMMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40603034 |

Source

|

| Record name | 5-Fluoro-1,2-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185207-28-7 |

Source

|

| Record name | 5-Fluoro-1,2-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.